molecular formula C20H24Cl2N2O2 B14693499 Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4'-methoxy-, monohydrochloride CAS No. 23771-39-3

Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4'-methoxy-, monohydrochloride

Cat. No.: B14693499
CAS No.: 23771-39-3
M. Wt: 395.3 g/mol
InChI Key: JUFCRIOWESTHQE-UHFFFAOYSA-N
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Description

Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a propiophenone backbone substituted with a piperazine ring and a methoxy group, along with a hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxypropiophenone with o-chlorophenylpiperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying various biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride include other substituted propiophenones and piperazine derivatives.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

23771-39-3

Molecular Formula

C20H24Cl2N2O2

Molecular Weight

395.3 g/mol

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C20H23ClN2O2.ClH/c1-25-17-8-6-16(7-9-17)20(24)10-11-22-12-14-23(15-13-22)19-5-3-2-4-18(19)21;/h2-9H,10-15H2,1H3;1H

InChI Key

JUFCRIOWESTHQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

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